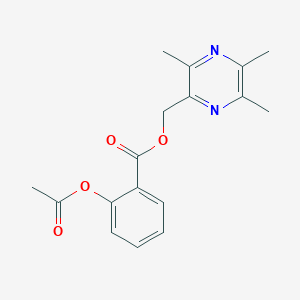
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one is an organic compound that features a furan ring and a triphenylphosphoranylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one typically involves the reaction of a furan derivative with a triphenylphosphoranylidene precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Specific details of the reaction conditions, such as temperature, solvent, and reaction time, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and the triphenylphosphoranylidene group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction type. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential biological activities. These could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In potential biological applications, it would interact with molecular targets such as enzymes or receptors, though specific pathways would need to be elucidated through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives and triphenylphosphoranylidene-containing molecules. Examples might include:
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-thione
Propriétés
Formule moléculaire |
C26H21O2P |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(E)-4-(furan-2-yl)-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21O2P/c27-22(18-19-23-11-10-20-28-23)21-29(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-21H/b19-18+ |
Clé InChI |
OKCXQYHUUSZDIP-VHEBQXMUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=CC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


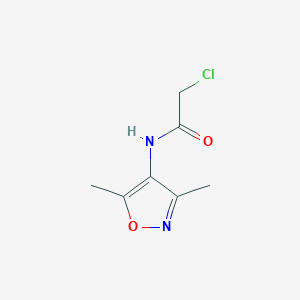
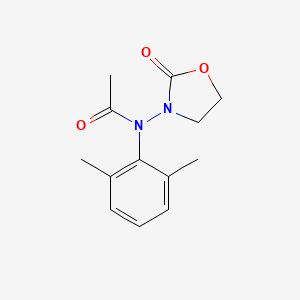
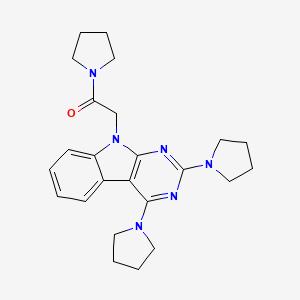
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)


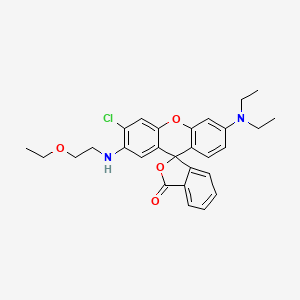
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

